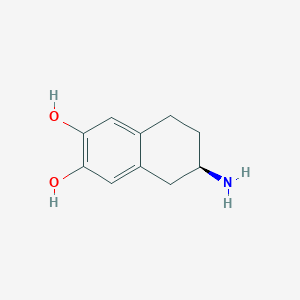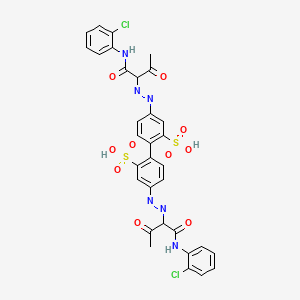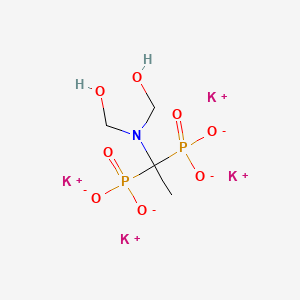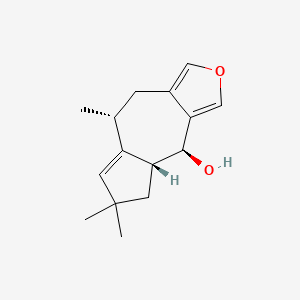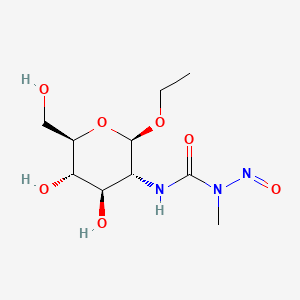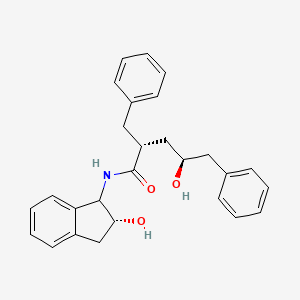
1-(2-((3,5-Di-t-butyl-4-hydroxyphenyl)thio)hexyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-((3,5-Di-t-butyl-4-hydroxyphenyl)thio)hexyl)urea is an organic compound known for its unique chemical structure and properties It features a urea moiety attached to a hexyl chain, which is further linked to a 3,5-di-tert-butyl-4-hydroxyphenyl group via a thioether bond
Méthodes De Préparation
The synthesis of 1-(2-((3,5-Di-t-butyl-4-hydroxyphenyl)thio)hexyl)urea typically involves multiple steps:
Formation of the Thioether Linkage: The initial step involves the reaction of 3,5-di-tert-butyl-4-hydroxyphenyl with a suitable thiol reagent to form the thioether linkage.
Attachment of the Hexyl Chain: The thioether intermediate is then reacted with a hexyl halide under appropriate conditions to attach the hexyl chain.
Urea Formation: Finally, the hexyl-thioether intermediate is reacted with an isocyanate or a urea derivative to form the final compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and controlled reaction conditions.
Analyse Des Réactions Chimiques
1-(2-((3,5-Di-t-butyl-4-hydroxyphenyl)thio)hexyl)urea undergoes various chemical reactions:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to modify the thioether or urea functionalities.
Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions to yield corresponding amines and carbon dioxide.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides.
Applications De Recherche Scientifique
1-(2-((3,5-Di-t-butyl-4-hydroxyphenyl)thio)hexyl)urea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s antioxidant properties make it useful in studies related to oxidative stress and cellular protection.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an antioxidant and its effects on various biological pathways.
Industry: It is used in the formulation of materials that require antioxidant properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 1-(2-((3,5-Di-t-butyl-4-hydroxyphenyl)thio)hexyl)urea primarily involves its antioxidant properties. The phenolic hydroxyl group can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage. The thioether linkage also contributes to its reactivity, allowing it to interact with various molecular targets and pathways involved in oxidative stress and cellular protection.
Comparaison Avec Des Composés Similaires
1-(2-((3,5-Di-t-butyl-4-hydroxyphenyl)thio)hexyl)urea can be compared with other similar compounds:
3,5-Di-tert-butyl-4-hydroxyphenylpropionic acid: This compound also features the 3,5-di-tert-butyl-4-hydroxyphenyl group but lacks the thioether and urea functionalities.
1-(2-(3,5-Di-tert-butyl-4-hydroxyphenyl)-2-oxoethyl) Quinolin-1-ium Bromide: This compound includes a quinoline moiety and is used in different applications, highlighting the versatility of the 3,5-di-tert-butyl-4-hydroxyphenyl group.
Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate: This compound is used as an antioxidant in polymers, similar to the applications of this compound.
Propriétés
Numéro CAS |
88222-16-6 |
|---|---|
Formule moléculaire |
C21H36N2O2S |
Poids moléculaire |
380.6 g/mol |
Nom IUPAC |
2-(3,5-ditert-butyl-4-hydroxyphenyl)sulfanylhexylurea |
InChI |
InChI=1S/C21H36N2O2S/c1-8-9-10-14(13-23-19(22)25)26-15-11-16(20(2,3)4)18(24)17(12-15)21(5,6)7/h11-12,14,24H,8-10,13H2,1-7H3,(H3,22,23,25) |
Clé InChI |
DPPRMAISXXNFCA-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CNC(=O)N)SC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


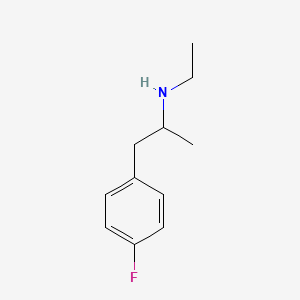

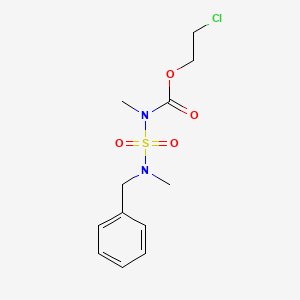
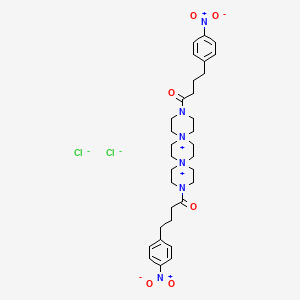
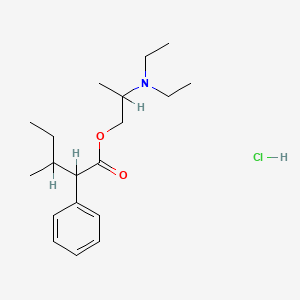
![2-(diethylamino)ethanol;[(E)-tetradec-1-enyl] hydrogen sulfate](/img/structure/B12771992.png)
